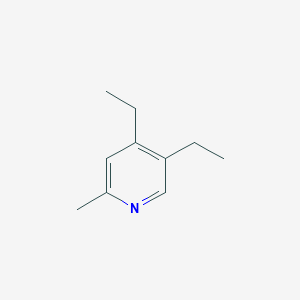
2-Methyl-4,5-diethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4,5-diethylpyridine (MEDP) is a pyridine derivative that has gained significant attention in scientific research due to its unique properties and potential applications. MEDP is a colorless liquid that has a molecular weight of 173.26 g/mol and a boiling point of 187°C. This compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of 2-Methyl-4,5-diethylpyridine is not fully understood. However, studies have shown that 2-Methyl-4,5-diethylpyridine exerts its effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. 2-Methyl-4,5-diethylpyridine has also been shown to inhibit the production of reactive oxygen species (ROS) and the activation of microglia, which play a crucial role in neuroinflammation.
生化和生理效应
2-Methyl-4,5-diethylpyridine has been shown to possess various biochemical and physiological effects. Studies have shown that 2-Methyl-4,5-diethylpyridine possesses antioxidant properties and can scavenge free radicals, which play a crucial role in oxidative stress. 2-Methyl-4,5-diethylpyridine has also been shown to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, 2-Methyl-4,5-diethylpyridine has been shown to possess neuroprotective properties and can protect neurons from oxidative stress-induced damage.
实验室实验的优点和局限性
2-Methyl-4,5-diethylpyridine has several advantages and limitations for lab experiments. The advantages of using 2-Methyl-4,5-diethylpyridine in lab experiments include its high yield and purity, its unique properties, and its potential applications in scientific research. The limitations of using 2-Methyl-4,5-diethylpyridine in lab experiments include its potential toxicity, the lack of understanding of its mechanism of action, and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for the study of 2-Methyl-4,5-diethylpyridine. These include further studies to determine its mechanism of action, the development of novel 2-Methyl-4,5-diethylpyridine derivatives with improved properties, and the evaluation of its potential use in the treatment of various diseases. In addition, further studies are needed to determine the safety and efficacy of 2-Methyl-4,5-diethylpyridine in human clinical trials.
Conclusion:
In conclusion, 2-Methyl-4,5-diethylpyridine is a pyridine derivative that has gained significant attention in scientific research due to its unique properties and potential applications. 2-Methyl-4,5-diethylpyridine can be synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. 2-Methyl-4,5-diethylpyridine has several potential applications in scientific research, including its use in the treatment of various diseases and as a precursor for the synthesis of various compounds. Further studies are needed to determine the safety and efficacy of 2-Methyl-4,5-diethylpyridine in human clinical trials.
合成方法
2-Methyl-4,5-diethylpyridine can be synthesized using various methods, including the reaction of 2-methyl-4,5-dichloropyridine with diethylamine, the reaction of 2-methyl-4,5-dibromopyridine with diethylamine, and the reaction of 2-methyl-4,5-dicyanopyridine with ethylmagnesium bromide followed by hydrolysis. The most commonly used method is the reaction of 2-methyl-4,5-dichloropyridine with diethylamine, which yields 2-Methyl-4,5-diethylpyridine with a high yield and purity.
科学研究应用
2-Methyl-4,5-diethylpyridine has been extensively studied for its potential applications in scientific research. This compound has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. 2-Methyl-4,5-diethylpyridine has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In addition, 2-Methyl-4,5-diethylpyridine has been used as a precursor for the synthesis of various compounds, including pyridine derivatives and heterocyclic compounds.
属性
CAS 编号 |
152009-92-2 |
|---|---|
产品名称 |
2-Methyl-4,5-diethylpyridine |
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC 名称 |
4,5-diethyl-2-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-9-6-8(3)11-7-10(9)5-2/h6-7H,4-5H2,1-3H3 |
InChI 键 |
CQOVHGCXVHWHBM-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=NC(=C1)C)CC |
规范 SMILES |
CCC1=C(C=NC(=C1)C)CC |
同义词 |
Pyridine, 4,5-diethyl-2-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




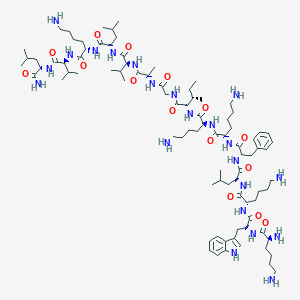


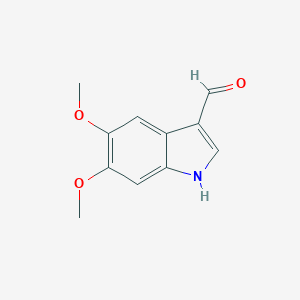
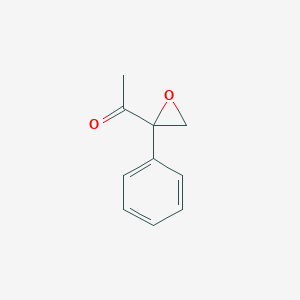
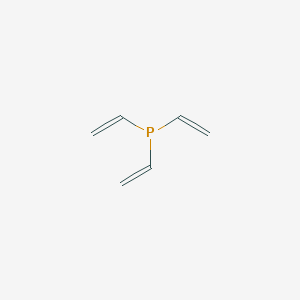




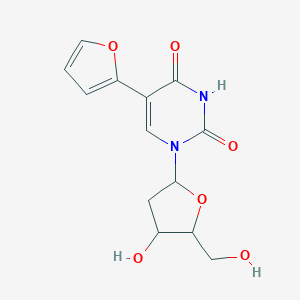
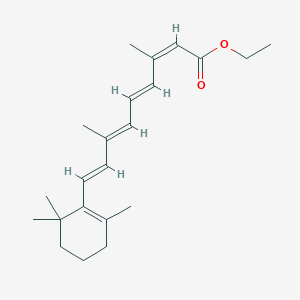
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione](/img/structure/B117749.png)